molecular formula C8H12ClN3 B13055525 4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine

Cat. No.: B13055525
M. Wt: 185.65 g/mol
InChI Key: WUPAEFPJXHBFLY-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4, a cyclopropylethyl group at position 1, and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(2-cyclopropylethyl)-3-iodo-1H-pyrazole: This compound has an iodine atom instead of an amine group at position 3.

    4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazole: Lacks the amine group at position 3.

Uniqueness

4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, cyclopropylethyl group, and amine group makes it a versatile compound for various applications.

Biological Activity

4-Chloro-1-(2-cyclopropylethyl)-1H-pyrazol-3-amine, with the CAS number 2089258-31-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique cyclopropyl moiety, which may enhance its pharmacological properties. Research into pyrazole derivatives has shown promising results in various therapeutic areas, including oncology, anti-inflammation, and antimicrobial activities.

  • Molecular Formula : C₈H₁₂ClN₃
  • Molecular Weight : 185.65 g/mol

Biological Activity Overview

The biological activity of this compound has been associated with several pharmacological effects, primarily due to its structural characteristics that allow it to interact with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on key oncogenic pathways, including:

  • BRAF(V600E) Inhibition : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have demonstrated the ability to inhibit this pathway effectively.
  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in various tumors. Pyrazole compounds can act as antagonists to this receptor, reducing tumor growth.

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties of pyrazoles:

  • Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • They also exhibit analgesic effects in animal models, suggesting their potential use in pain management therapies.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been well-documented:

  • A study reported that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various pathogens, indicating the potential of this compound in treating fungal infections .

Case Studies and Research Findings

Several studies provide insights into the biological activities of similar compounds:

Study ReferenceFindings
Sun et al. (2015)Demonstrated that pyrazole carboxamides exhibited antifungal activity against several fungal strains .
Umesha et al. (2009)Identified cytotoxic effects of brominated and chlorinated pyrazoles on breast cancer cell lines, particularly MDA-MB-231 .
Recent ResearchHighlighted the potential of pyrazoles as inhibitors of protein lysine methyltransferases, a new target class for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Chlorine Substitution : The presence of chlorine enhances the compound's lipophilicity and may improve its interaction with biological targets.
  • Cyclopropyl Group : This moiety may contribute to favorable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-1-(2-cyclopropylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)4-3-6-1-2-6/h5-6H,1-4H2,(H2,10,11)

InChI Key

WUPAEFPJXHBFLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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